Multicomponent Reactions: These reactions, like the Ugi reaction [], offer efficient and versatile pathways for constructing diversely substituted dihydropyridinones from readily available starting materials. Adapting these reactions to incorporate a pre-functionalized trifluoromethoxy-containing building block could provide direct access to the target compound.
Cyclization Reactions: Employing cyclization strategies, such as those involving β-chlorocinnamonitriles [] or homophthalic anhydrides [], could be tailored to incorporate the trifluoromethoxy group at a strategic step. This approach may involve designing a linear precursor containing the necessary functional groups for ring closure and trifluoromethoxy installation.
The molecular structure of 4-(trifluoromethoxy)-1,2-dihydropyridin-2-one would be characterized by the presence of the trifluoromethoxy substituent at the 4-position of the dihydropyridinone ring. The conformation and spatial arrangement of this group, as well as its potential for intramolecular interactions with other substituents, would influence the overall molecular geometry and potentially its biological activity. Techniques like X-ray crystallography [, , , , , ] and NMR spectroscopy [, ] could be employed to elucidate the three-dimensional structure and conformational preferences of this compound.
For instance, research on the antitubercular drug PA-824 [, , ], which contains a nitroimidazooxazine core structurally related to dihydropyridinones, highlights the importance of reduction potentials for its bioreductive activity. The presence of a trifluoromethoxy group in PA-824 analogues influenced their reduction potentials []. Similarly, the trifluoromethoxy group in other compounds has been shown to impact interactions with enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) [].
The trifluoromethoxy group can significantly impact the physicochemical properties of 1,2-dihydropyridin-2-ones. Its electron-withdrawing nature can influence electronic distribution, acidity/basicity, and polarity. The trifluoromethyl moiety also increases lipophilicity, potentially enhancing membrane permeability and influencing biodistribution. Techniques like chromatography [], spectroscopy [, , ], and computational methods [, , ] can be employed to characterize these properties.
Medicinal Chemistry: The trifluoromethoxy group is a common structural motif in medicinal chemistry, known to improve pharmacological properties. Its presence in 4-(trifluoromethoxy)-1,2-dihydropyridin-2-one could lead to the development of novel therapeutics targeting a range of diseases [, , , , , , , , , , ].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: